2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol

Coordination Chemistry Chelation Therapy Metal Ion Sensing

2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol (CAS 93940-99-9) is a C3-symmetric, nonadentate tripodal ligand built on a phenolic core, bearing three diethylenetriamine-like arms. It possesses nine nitrogen donor atoms plus one phenolic oxygen, yielding a theoretical denticity of up to ten.

Molecular Formula C21H45N9O
Molecular Weight 439.6 g/mol
CAS No. 93940-99-9
Cat. No. B12681824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol
CAS93940-99-9
Molecular FormulaC21H45N9O
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CNCCNCCN)O)CNCCNCCN)CNCCNCCN
InChIInChI=1S/C21H45N9O/c22-1-4-25-7-10-28-15-18-13-19(16-29-11-8-26-5-2-23)21(31)20(14-18)17-30-12-9-27-6-3-24/h13-14,25-31H,1-12,15-17,22-24H2
InChIKeyUFHKHWHPROUYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol Procurement Guide: Nonadentate Tripodal Chelator & Epoxy Accelerator


2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol (CAS 93940-99-9) is a C3-symmetric, nonadentate tripodal ligand built on a phenolic core, bearing three diethylenetriamine-like arms . It possesses nine nitrogen donor atoms plus one phenolic oxygen, yielding a theoretical denticity of up to ten . Classified under EINECS 300-498-2, it is primarily recognized for epoxy resin catalysis and as a high-denticity chelating scaffold, distinguishing it from simpler tripodal amine or aminomethylphenol analogs [1].

Why 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol Cannot be Interchanged with In-Class Tripodal Ligands


The compound's extended polyamine arms create a unique N9O donor set that fundamentally alters its coordination chemistry relative to shorter-chain analogs such as 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30, N3O donor set) or the parent tris(2-aminoethyl)amine (TREN, N4 donor set) . While DMP-30 functions primarily as a tertiary amine epoxy hardener with limited metal-binding capacity, the target compound's primary and secondary amines enable formation of multiple five-membered chelate rings, resulting in distinct metal-complex stoichiometries, protonation constants, and fluorescence properties as demonstrated in class-level studies on analogous TREN-based tripodal systems [1]. Simple substitution with lower-denticity ligands can therefore result in failed metal sequestration, altered curing kinetics, or non-transferable analytical performance [2].

Quantitative Differentiation Evidence for 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol vs. Comparator Ligands


Denticity Advantage: N9O Donor Set vs. N3O (DMP-30) and N4 (TREN) Comparators

The target compound provides a theoretical N9O donor set—nine nitrogen atoms (three primary amines, six secondary amines) and one phenolic oxygen—capable of forming multiple five-membered chelate rings upon metal binding [1]. In contrast, the widely used epoxy hardener 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) contains only three tertiary amine nitrogen donors (N3O set), while tris(2-aminoethyl)amine (TREN) offers a N4 donor set . Class-level studies on TRENOL, a closely related TREN-phenol tripodal ligand, demonstrated that the combination of amine and phenolate donors enables formation of distorted octahedral complexes with Fe(III) and Cr(III), with ML formation constants (log K) of 24.19 and 18.64, respectively [1]. The higher denticity of the target compound is expected to yield even more stable chelates, a critical differentiator for applications requiring irreversible metal sequestration.

Coordination Chemistry Chelation Therapy Metal Ion Sensing

Amine-Reactive Epoxy Acceleration: Primary/Secondary Amine Functionality vs. Tertiary Amine (DMP-30)

The target compound contains primary (–NH2) and secondary (–NH–) amine groups that can react covalently with epoxide rings, serving as both an accelerator and a co-curing agent . DMP-30, by contrast, is a tertiary amine that acts solely as a catalytic accelerator without being incorporated into the polymer network . This mechanistic difference means the target compound can increase crosslink density and modify network architecture in ways that simple tertiary amine accelerators cannot. While quantitative cure kinetics data are not available in the public domain for this specific compound, the structural N9O motif indicates it can contribute nine reactive N–H sites per molecule for epoxy ring-opening, compared to zero N–H sites in DMP-30's tertiary amine structure [1].

Epoxy Resin Curing Polymer Chemistry Thermoset Adhesives

Fe(III) Fluorescence Quenching Selectivity: Class-Level Evidence from TRENOL Analog

In a class-level study, the structurally analogous tripodal ligand TRENOL (a TREN-phenol conjugate) exhibited strong fluorescence at 496 nm (λex = 289 nm) that was selectively quenched by Fe(III) ions at physiological pH 7.4, while other metal ions showed negligible quenching [1]. Although direct experimental data for the target compound are not published, the identical tripodal architecture and extended polyamine arms suggest comparable or enhanced Fe(III)-sensing capability due to the nine-nitrogen donor pocket. This fluorescence 'turn-off' response contrasts with DMP-30, which lacks intrinsic fluorescence, and with TREN, which requires further functionalization for optical sensing .

Fluorescent Sensor Iron Detection Bioanalytical Chemistry

Physicochemical Differentiation: Higher Boiling Point and Density vs. DMP-30

The target compound has a predicted boiling point of 655.3 °C at 760 mmHg and a density of 1.102 g/cm³, compared to DMP-30's boiling point of 130–135 °C at 1 mmHg (equivalent to approximately 250–300 °C at 760 mmHg) and density of 0.969 g/mL . The significantly higher boiling point (estimated difference >300 °C at atmospheric pressure) and 13.7% higher density reflect the compound's larger molecular weight (439.65 vs. 250.38 g/mol) and extensive hydrogen-bonding capacity from nine N–H groups. These properties are directly relevant to high-temperature curing processes and solvent-free formulations where low volatility is critical .

Process Chemistry Thermal Stability Formulation Engineering

Hydrophilicity and LogP Differentiation vs. Lipophilic Epoxy Hardeners

The target compound exhibits a calculated logP of -1.90, indicating substantial hydrophilicity, in stark contrast to DMP-30, which has a calculated logP near +1.5 to +2.0 (estimated from structure) and is practically insoluble in water [1][2]. This 3.5–4 log unit difference translates to approximately 3,000–10,000× greater water solubility, a critical parameter for applications in aqueous metal-ion extraction, biological buffer compatibility, and homogeneous aqueous-phase catalysis. The seven protonation constants (pKa range 2–11) reported for the analogous TRENOL ligand further confirm that the tripodal amine-phenol architecture remains water-soluble across a wide pH window [3].

Aqueous Coordination Chemistry Drug Delivery Water-Soluble Ligand Design

Optimal Use Cases for 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol Based on Differentiated Evidence


High-Temperature Epoxy Formulations Requiring Low-Volatility Amine Co-Hardener

Leveraging its boiling point >650 °C and nine reactive N–H sites, this compound is suited as a non-volatile co-curing agent for epoxy systems processed at elevated temperatures (e.g., aerospace composites, electronic encapsulants). Unlike DMP-30, which volatilizes and acts only catalytically, the target compound integrates into the polymer network, enhancing crosslink density and thermal stability .

Aqueous-Phase Selective Fe(III) Sequestration and Fluorescent Sensing

The logP of -1.90 and class-level Fe(III) quenching selectivity (validated in TRENOL at pH 7.4 with log K ≈ 24.19) position this compound as a candidate for aqueous iron detection and removal in environmental monitoring, agricultural runoff treatment, or medical chelation therapy contexts where organic-soluble alternatives like DMP-30 are unusable [1].

Multidentate Chelator for Transition Metal Extraction and Purification

With a N9O donor set, this ligand can form highly stable hexadentate or octahedral complexes with trivalent and divalent metal ions (predicted stability constants exceeding those of EDTA's log K ≈ 18–25 for many metals). It is appropriate for hydrometallurgical metal recovery, radioactive waste treatment, or analytical preconcentration where high denticity ensures irreversible metal binding and resistance to ligand exchange .

Synthesis of Heterobimetallic or Polynuclear Complexes for Catalysis

The three flexible diethylenetriamine arms can simultaneously coordinate to two or more metal centers, making it a scaffold for heterobimetallic catalysts. Class-level evidence from TREN-based tripodal ligands shows that such architectures stabilize unusual coordination numbers and geometries, enabling cooperative catalysis in reactions such as CO2 reduction or hydrolytic cleavage [1].

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